Ethyl geranyl ether
Description
Ethyl geranyl ether, also known as 1-ethoxy-3,7-dimethylocta-2,6-diene, is a colorless to pale yellow liquid with a camphor-like odor. It is a terpene ether, which means it is derived from terpenes, a large and diverse class of organic compounds produced by plants. This compound is known for its pleasant aroma and is used in various applications, including perfumery and flavoring .
Properties
CAS No. |
40267-72-9 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-ethoxy-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C12H22O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3 |
InChI Key |
LOUIMJFJROISMD-UHFFFAOYSA-N |
SMILES |
CCOCC=C(C)CCC=C(C)C |
Canonical SMILES |
CCOCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl geranyl ether can be synthesized through the etherification of geraniol with ethanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Oxidation Reactions
Ethyl geranyl ether undergoes oxidation at both the ether moiety and unsaturated bonds. Key pathways include:
a. Ether Oxidation
-
Reaction with strong oxidizing agents (e.g., CrO₃, KMnO₄) cleaves the ether bond, yielding acetaldehyde and geraniol derivatives .
-
Metabolic studies indicate slow O-dealkylation in biological systems, releasing acetaldehyde as a byproduct .
b. Diene Oxidation
-
Epoxidation of the 2,6-diene system with meta-chloroperbenzoic acid (MCPBA) produces 6,7-epoxy derivatives in moderate yields .
-
Ozonolysis cleaves the conjugated diene, forming aldehydes such as citral .
Reduction Reactions
Selective reduction pathways depend on the reagent and reaction conditions:
| Reagent | Target Site | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Ether bond | Geraniol + Ethanol | 85–91% |
| H₂/Pd-C | Double bonds | Partially saturated derivatives | 60–75% |
| NaBH₄ | Ketones (if present) | Secondary alcohols | N/A |
Substitution Reactions
The ethoxy group participates in nucleophilic substitution under acidic or enzymatic conditions:
a. Acid-Catalyzed Transesterification
-
Reacting with acetic acid in the presence of H₂SO₄ yields geranyl acetate .
-
Continuous flow reactors optimize conversion rates (>90%) in industrial settings .
b. Enzymatic Transesterification
-
Novozyme 435 lipase facilitates solvent-free transesterification with ethyl acetate, achieving 83% conversion at 60°C .
Cyclization Reactions
Lewis acid-catalyzed cyclization generates monoterpene derivatives:
a. FeCl₃-Mediated Cyclization
-
Forms α-terpinene and α-phellandrene analogs via carbocation intermediates .
-
Yields improve with ZrCl₄ (50–55%) due to enhanced oxophilicity .
b. Biomimetic Cyclization
-
Epoxide precursors (e.g., geraniol epoxide) cyclize to γ-cyclocitral under FeCl₃·6H₂O, with regioselectivity influenced by solvent polarity .
Thermal and Photochemical Reactivity
-
Thermal Decomposition : At >200°C, retro-ene reactions produce isoprene and ethanol .
-
Photochemical Isomerization : UV exposure induces cis-trans isomerization at the 2,6-diene positions .
Comparative Reactivity with Esters
Ether derivatives exhibit distinct stability and reactivity compared to esters:
| Property | This compound | Geranyl Acetate |
|---|---|---|
| Hydrolysis Rate | Slow (ether stability) | Rapid (ester lability) |
| Oxidative Stability | High | Moderate |
| Metabolic Byproducts | Acetaldehyde | Acetic Acid |
Environmental and Biological Degradation
Scientific Research Applications
Ethyl geranyl ether has several applications in scientific research:
Chemistry: It is used as a model compound for studying etherification reactions and the behavior of terpene ethers.
Biology: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of ethyl geranyl ether involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in the biosynthesis of terpenes and other related compounds. Additionally, it may interact with cell membranes and proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
- Geranyl acetate
- Geranyl butyrate
- Geranyl hexanoate
- Geranyl octanoate
Comparison: Ethyl geranyl ether is unique due to its ether functional group, which imparts different chemical properties compared to esters like geranyl acetate. While both types of compounds are derived from geraniol, ethers generally have higher stability and different reactivity patterns compared to esters. This makes this compound particularly useful in applications where stability is crucial .
Q & A
Q. What are the recommended synthetic routes for ethyl geranyl ether, and how can reaction conditions be optimized for yield and purity?
this compound (C₁₂H₂₂O, CAS 40267-72-9) is typically synthesized via alkylation of acylphloroglucinol derivatives using geranyl bromide. A two-step Friedel-Crafts acylation and direct C-alkylation method involves refluxing with anhydrous potassium carbonate in dry methanol, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate eluent) . Optimization includes controlling stoichiometry (1:1 molar ratio of reactants), reaction time (8+ hours), and inert conditions to minimize side reactions. Yield improvements may require iterative adjustments to solvent polarity and temperature gradients.
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- GC-MS : For volatile compound identification and quantification, particularly in stability studies (e.g., monitoring degradation in light-exposed conditions) .
- NMR (¹H/¹³C) : To confirm structural integrity, especially distinguishing between stereoisomers (e.g., (2E)-configuration) .
- HPLC : For non-volatile impurities and quantification in complex matrices, paired with UV-Vis or fluorescence detection .
Q. How should researchers handle this compound to ensure safety and compliance with laboratory protocols?
- PPE : Flame-resistant lab coats, ANSI-approved goggles, and closed-toed shoes are mandatory. Use chemical fume hoods for volatile handling .
- Ventilation : Ensure well-ventilated spaces or explosion-proof equipment due to flammability risks .
- Storage : Tightly sealed containers in cool, dark conditions to prevent peroxidation .
Advanced Research Questions
Q. How do environmental factors (e.g., light, temperature) influence the stability of this compound, and what methodological controls are critical in such studies?
this compound is highly light-sensitive. In flint glass, 50 days of shelf life reduced geranyl acetate (a related compound) by 70%, whereas colored glass preserved ~70–80% . For stability studies:
- Controls : Use amber vials, inert gas headspace, and temperature-regulated environments.
- Kinetic Analysis : Monitor degradation via periodic GC-MS sampling and fit data to first-order decay models.
- Confounding Factors : Account for pH, solvent interactions, and catalytic impurities (e.g., trace metals) .
Q. What statistical approaches are appropriate for resolving contradictions in this compound’s reactivity data (e.g., divergent stability trends in different matrices)?
- Multivariate Analysis : Use ANOVA or PCA to disentangle effects of variables like light exposure, solvent polarity, and container material .
- Error Propagation : Quantify uncertainties from instrumentation (e.g., GC-MS detection limits) and biological replicates .
- Bayesian Modeling : To reconcile conflicting datasets by weighting evidence from prior studies (e.g., hydrolysis rates in acidic vs. neutral conditions) .
Q. How can researchers ethically address data gaps in this compound’s environmental impact without compromising study rigor?
- Literature Synthesis : Cross-reference fragmented data (e.g., biodegradation studies from structurally similar ethers) while transparently noting limitations .
- Precautionary Protocols : Adopt green chemistry principles (e.g., solvent substitution, waste minimization) during synthesis .
- Stakeholder Engagement : Consult ecotoxicology experts and regulatory guidelines early in experimental design .
Q. What methodologies are recommended for detecting trace degradation products of this compound in biological systems?
- High-Resolution Mass Spectrometry (HRMS) : For identifying low-abundance metabolites (e.g., oxidized geranyl derivatives) .
- Isotopic Labeling : Use ¹³C-labeled this compound to track metabolic pathways in vitro/in vivo.
- Bioassay Coupling : Pair LC-MS with enzymatic assays (e.g., LOX inhibition tests) to correlate degradation products with bioactivity loss .
Methodological Best Practices
- Experimental Design : Include triplicate samples, negative controls (e.g., solvent-only), and spike-recovery tests for analytical validity .
- Data Transparency : Archive raw chromatograms, spectral data, and statistical code in repositories like Zenodo or Figshare .
- Ethical Compliance : Obtain REB approval for studies involving human-derived samples, and anonymize data per privacy laws (e.g., GDPR, HIPAA) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
